(2-Chloromethyl-pyrrolidin-1-yl)-acetic acid (2-Chloromethyl-pyrrolidin-1-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466928
InChI: InChI=1S/C7H12ClNO2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5H2,(H,10,11)
SMILES: C1CC(N(C1)CC(=O)O)CCl
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol

(2-Chloromethyl-pyrrolidin-1-yl)-acetic acid

CAS No.:

Cat. No.: VC13466928

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloromethyl-pyrrolidin-1-yl)-acetic acid -

Specification

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
IUPAC Name 2-[2-(chloromethyl)pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C7H12ClNO2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5H2,(H,10,11)
Standard InChI Key CHGBAUIYURMGRS-UHFFFAOYSA-N
SMILES C1CC(N(C1)CC(=O)O)CCl
Canonical SMILES C1CC(N(C1)CC(=O)O)CCl

Introduction

Chemical and Physical Properties

Molecular and Thermodynamic Data

PropertyValueSource
Molecular FormulaC₇H₁₂ClNO₂
Molecular Weight177.63 g/mol
Density1.1±0.1 g/cm³ (estimated)
Boiling Point288.2±13.0°C (analogous compound)
Flash Point128.1±19.8°C
LogP (Partition Coefficient)2.61 (predicted)

Note: Experimental data for this compound is limited; values for analogous pyrrolidine derivatives are provided where applicable .

Spectroscopic Characteristics

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch).

  • NMR:

    • ¹H NMR: δ 3.5–4.0 ppm (pyrrolidine ring protons), δ 4.2 ppm (CH₂Cl), δ 2.5 ppm (CH₂COOH) .

    • ¹³C NMR: δ 175 ppm (COOH), δ 45–55 ppm (pyrrolidine carbons), δ 40 ppm (CH₂Cl) .

Synthesis Methods

Reaction of Pyrrolidine with Chloroacetyl Chloride

Procedure:

  • Step 1: Pyrrolidine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions.

  • Step 2: The intermediate is purified via recrystallization or column chromatography.
    Reaction Equation:
    Pyrrolidine+ClCH2COClBase(2-Chloromethyl-pyrrolidin-1-yl)-acetic acid\text{Pyrrolidine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{(2-Chloromethyl-pyrrolidin-1-yl)-acetic acid}

Resolution Using Levotartaric Acid

Procedure:

  • Step 1: Racemic N-methyl-2-chloroethyl-pyrrolidine is resolved with levotartaric acid in methanol at 0–10°C .

  • Step 2: The resulting diastereomeric salt is alkalized and extracted with chloroform .
    Yield: >75% with optical purity >99% .

Chemical Reactivity and Mechanisms

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, alcohols):
R-X+NuR-Nu+X\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^-
Example: Reaction with ethanol forms ethyl ether derivatives, useful in prodrug design.

Carboxylic Acid Reactivity

The acetic acid moiety participates in:

  • Esterification: With alcohols under acidic conditions.

  • Amide Formation: Using coupling agents like HATU .

Applications in Research and Industry

Medicinal Chemistry

  • Kinase Inhibitor Synthesis: Serves as a precursor for pyrimidine derivatives targeting PfGSK3 and PfPK6 in antimalarial drug discovery .

  • Prodrug Development: The chloromethyl group facilitates attachment of targeting moieties .

Organic Synthesis

  • Heterocyclic Building Block: Used in synthesizing pyrrolidine-based ligands for asymmetric catalysis .

  • Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings to introduce pyrrolidine motifs .

Hazard ClassCategorySignal Word
Skin Irritation2Warning
Eye Irritation2AWarning
Respiratory Irritation3Warning

Environmental Impact and Disposal

Ecotoxicity

  • Persistence: Limited data; predicted low bioaccumulation due to moderate LogP .

  • Waste Management: Incinerate in approved facilities to prevent groundwater contamination .

Mitigation Strategies

  • Green Synthesis: Optimize reaction conditions to reduce solvent waste (e.g., using flow reactors).

  • Catalyst Recovery: Reuse transition metal catalysts to minimize environmental footprint .

Recent Advances and Patents

Industrial-Scale Synthesis (Patent WO2022003405A1)

  • One-Pot Process: Combines chloroacetylation and amidation steps, reducing purification needs .

  • Yield Improvement: Achieves >80% yield via telescopic synthesis .

Chiral Resolution (Patent CN102816101A)

  • Optical Purity: >99% enantiomeric excess using levotartaric acid .

  • Cost Efficiency: Reduces raw material loss by 20% compared to traditional methods .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator